Methyl 2-formyl-1-methylindole-3-carboxylate
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Overview
Description
Methyl 2-formyl-1-methylindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Methyl 2-formyl-1-methylindole-3-carboxylate can be achieved through several methods. One efficient procedure involves the use of commercially available anilines, which are functionalized by different electron-withdrawing and -donating groups. This process utilizes a palladium-catalyzed intramolecular oxidative coupling reaction . Another method involves the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed heterocyclization .
Chemical Reactions Analysis
Methyl 2-formyl-1-methylindole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene yields 2-(2-nitrophenyl)acrylate .
Scientific Research Applications
Methyl 2-formyl-1-methylindole-3-carboxylate has numerous scientific research applications. In chemistry, it is used as a reactant for the synthesis of various compounds, including nitroolefins, β-nitroalcohols, quinolinones, and α-ketoamides . In biology and medicine, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties make this compound a valuable compound for developing new therapeutic agents and exploring novel pharmacological activities.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-1-methylindole-3-carboxylate involves its interaction with various molecular targets and pathways. . The specific molecular targets and pathways involved depend on the particular biological activity being studied. For example, some indole derivatives have been shown to induce autophagy, deplete glutathione, and enhance the antiproliferative impact of other agents .
Comparison with Similar Compounds
Methyl 2-formyl-1-methylindole-3-carboxylate can be compared with other similar compounds, such as 1-methylindole-3-carboxaldehyde and 2-methylindole-3-carboxaldehyde . These compounds share a similar indole core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
methyl 2-formyl-1-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-9-6-4-3-5-8(9)11(10(13)7-14)12(15)16-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKIAOVEPPPSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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